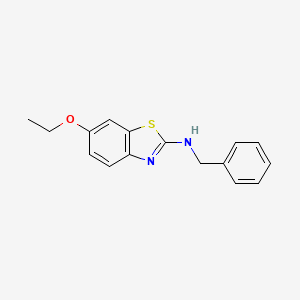

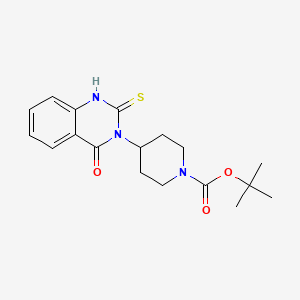

![molecular formula C19H24N8O3S B2526709 Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 898443-58-8](/img/structure/B2526709.png)

Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate, is a complex molecule that likely contains multiple functional groups, including triazolo-triazine moieties, sulfanyl groups, and an ester linkage. This compound is not directly mentioned in the provided papers, but the papers do discuss related triazine derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of triazolo-triazine derivatives typically involves multiple steps, starting from simpler triazole precursors. For instance, the synthesis of triazolo[1,5-a]triazin-7-ones involves alkylation, reaction with chloroformate, treatment with a primary amine, and condensation with diethoxymethyl acetate, followed by oxidation of the thioether moiety . Similarly, the synthesis of 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines involves reactions of malononitrile and ethyl cyanoacetate with a diazonium salt . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate sulfanyl and acetyl groups at the relevant stages.

Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is often confirmed using spectroscopic data and, in some cases, X-ray crystallography. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined by X-ray diffraction, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features could influence the physical and chemical properties of the compound and may be relevant to the this compound.

Chemical Reactions Analysis

Triazolo-triazine derivatives can undergo various chemical reactions, including ring opening when treated with secondary amines , and can form different products depending on the reagents used. For instance, the reaction of a triazinone with electrophilic reagents can yield triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . The reactivity of the this compound could be explored by examining its behavior with various electrophiles and nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-triazine derivatives are influenced by their molecular structure. For example, the planarity of the triazine ring and the angles between different rings can affect the molecule's crystal packing and hydrogen bonding patterns . The presence of ethylamino groups could contribute to the solubility of the compound in organic solvents, while the sulfanyl and acetyl groups could affect its reactivity and stability. The compound's spectroscopic properties, such as IR, UV/vis, and NMR spectra, would be essential for its characterization .

Scientific Research Applications

Antimicrobial Applications

Research has identified compounds within the 1,2,4-triazole and related heterocyclic families as having significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some derivatives exhibited good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests potential applications of related compounds in combating bacterial and fungal infections.

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including those incorporating triazolo[4,3-a][1,3,5]triazin moieties, is a significant area of research. For example, Sarhan, Badawy, and Elwahy (2014) reported efficient routes for synthesizing novel bis(triazolo[3,4-b][1,3,4]thiadiazines), showcasing the versatility of these frameworks in creating new chemical entities (Sarhan, Badawy, & Elwahy, 2014). These processes highlight the potential for such compounds in the development of new materials and drugs.

Fungicidal Activity

El-Telbani et al. (2007) investigated the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazolo[2,3-c][1,2,4]triazines, revealing preliminary tests that showed fungicidal activity of the pyrazolyl-substituted derivatives (El-Telbani, Swellem, & Nawwar, 2007). This indicates that compounds related to the one could be valuable in agricultural applications or as antifungal agents.

Potential Therapeutic Benefits

The research also extends into the exploration of potential therapeutic benefits. For example, compounds from the triazolo[4,3-a]quinoxalines series have been studied for their potential as rapid-onset antidepressants and adenosine receptor antagonists, suggesting a possible application in the treatment of depression and other conditions where adenosine receptors play a crucial role (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

properties

IUPAC Name |

ethyl 4-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8O3S/c1-4-20-16-23-17(21-5-2)27-18(24-16)25-26-19(27)31-11-14(28)22-13-9-7-12(8-10-13)15(29)30-6-3/h7-10H,4-6,11H2,1-3H3,(H,22,28)(H2,20,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJWOTQQAHMFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

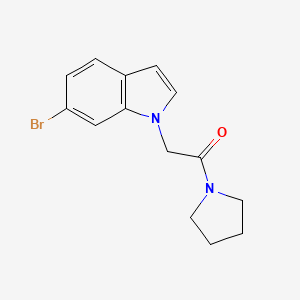

![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)

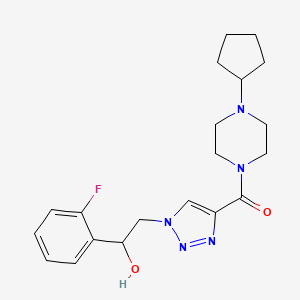

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)

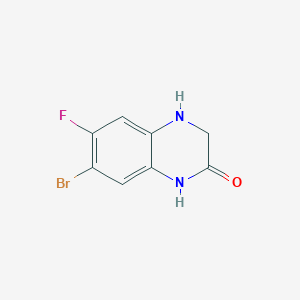

![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)

![4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2526635.png)

![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2526639.png)

![N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2526643.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)